N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide
Description
N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide is a heterocyclic compound featuring a propanamide backbone linking two pharmacologically significant moieties:
- Triazolopyridine core: The [1,2,4]triazolo[4,3-a]pyridin-3-yl group is a fused bicyclic system known for its metabolic stability and ability to engage in hydrogen bonding or π-π stacking interactions .
Properties
Molecular Formula |
C20H23N5O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylphenyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide |
InChI |
InChI=1S/C20H23N5O/c26-20(12-11-19-23-22-18-10-4-7-15-25(18)19)21-16-8-2-3-9-17(16)24-13-5-1-6-14-24/h2-4,7-10,15H,1,5-6,11-14H2,(H,21,26) |
InChI Key |
LHEOFZBAPPKZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)CCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The synthesis of N-[2-(piperidin-1-yl)phenyl]-3-(triazolo[4,3-a]pyridin-3-yl)propanamide typically follows a convergent approach, involving the preparation of key fragments that are subsequently coupled. From a retrosynthetic perspective, the molecule can be disconnected at the amide bond to yield two primary building blocks:
This strategy allows for the separate optimization of each fragment before the final coupling step, potentially leading to higher overall yields and purity.
Key Synthetic Challenges
The synthesis presents several challenges that must be addressed:
- Formation of the triazolo[4,3-a]pyridine heterocycle, which requires carefully controlled cyclization conditions
- Installation of the propanoic acid side chain at the correct position of the heterocycle
- Efficient coupling with the sterically hindered 2-(piperidin-1-yl)aniline
- Purification of the final product to the high standards required for biological evaluation
Detailed Synthetic Methods
Synthesis of 2-(piperidin-1-yl)aniline Fragment
The preparation of the 2-(piperidin-1-yl)aniline component typically involves a nucleophilic aromatic substitution reaction followed by reduction:
Step 1: Nucleophilic Aromatic Substitution
A suitable 2-halonitrobenzene (typically 2-fluoronitrobenzene or 2-chloronitrobenzene) is treated with piperidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an SNAr mechanism, with the nitro group activating the aromatic ring toward nucleophilic attack.
Step 2: Reduction of Nitro Group
The resulting 2-(piperidin-1-yl)nitrobenzene undergoes reduction to form the desired amine. This can be achieved through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst, or through alternative reducing systems such as iron or zinc in acidic conditions.
Synthesis of the Triazolo[4,3-a]pyridine Core
The formation of the triazolo[4,3-a]pyridine heterocycle typically involves cyclization of appropriately functionalized precursors:
Step 1: Preparation of 2-Hydrazinopyridine
The synthesis often begins with the conversion of 2-chloropyridine or 2-bromopyridine to 2-hydrazinopyridine through nucleophilic substitution with hydrazine.
Step 2: Cyclization to Form Triazolo[4,3-a]pyridine
The 2-hydrazinopyridine intermediate undergoes cyclization with appropriate reactants (such as carboxylic acids, acid chlorides, or orthoesters) under acidic or basic conditions to form the triazolo[4,3-a]pyridine ring system.
Step 3: Introduction of the Propanoic Acid Side Chain
The propanoic acid side chain can be introduced through various methods:
- Alkylation of the triazole with 3-halopropanoic acid derivatives
- Michael addition to acrylic acid derivatives
- Functionalization of a pre-existing side chain
Amide Coupling Reaction
The final step involves the coupling of the 2-(piperidin-1-yl)aniline with 3-(triazolo[4,3-a]pyridin-3-yl)propanoic acid to form the amide bond:
Method A: Carbodiimide-Mediated Coupling
The carboxylic acid is activated using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in combination with HOBt (1-hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) to form an activated ester, which then reacts with the amine component.
Method B: Acid Chloride Formation
The carboxylic acid is converted to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amine in the presence of a base like triethylamine.
Method C: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is used as a coupling agent, particularly effective for sterically hindered coupling partners.
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent significantly impacts reaction efficiency. For the amide coupling step, dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed for their ability to dissolve both coupling reagents and reactants. For more challenging couplings, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be preferred due to their higher polarity.
Temperature Control
Temperature optimization is critical for each reaction step:
- Nucleophilic aromatic substitution typically requires elevated temperatures (80–100°C)
- Cyclization to form the triazolo-pyridine may need temperatures between 80–120°C
- Amide coupling reactions are usually conducted at ambient temperature (20–25°C) or under mild cooling (0–5°C) to minimize side reactions
Catalyst Selection
For the reduction steps, catalyst selection can dramatically affect both reaction rate and selectivity:
- Palladium catalysts (Pd/C, Pd(OH)₂) offer rapid reduction but may cause over-reduction
- Platinum catalysts (PtO₂) provide more selective reduction but at slower rates
- Copper or palladium catalysts for cyclization reactions require careful optimization to achieve high yields
Purification Techniques
Chromatographic Methods
Column chromatography is the most commonly employed purification technique for this compound. Typical solvent systems include:
- Dichloromethane/methanol gradients (typically 98:2 to 90:10)
- Ethyl acetate/hexane mixtures
- Chloroform/methanol systems for more polar intermediates
For greater resolution, high-performance liquid chromatography (HPLC) using C18 columns with acetonitrile/water mobile phases can be employed.
Crystallization and Recrystallization
Recrystallization from appropriate solvent systems can yield highly pure compound. Common recrystallization solvents include:
- Ethanol or methanol
- Ethyl acetate/hexane mixtures
- Acetone/water systems
The selection of crystallization conditions should be guided by solubility studies and small-scale trials to optimize recovery and purity.
Alternative Synthetic Routes
One-Pot Multistep Synthesis
Recent advances in multicomponent reactions offer potential for streamlined synthesis. For instance, the triazolo[4,3-a]pyridine core can be formed in one pot from 2-aminopyridine, hydrazine, and appropriate carbonyl compounds under optimized conditions.
Solid-Phase Synthesis Approach
Solid-phase synthesis methodology may be adapted for the preparation of this compound:
- Anchoring the carboxylic acid component to a resin
- Sequential reactions without isolation of intermediates
- Final cleavage from the resin to yield the target compound
This approach offers advantages in terms of purification simplicity and potential automation.
Green Chemistry Approaches
Environmentally friendly methodologies for the synthesis include:
- Use of catalytic transfer hydrogenation instead of high-pressure hydrogen
- Implementation of microwave-assisted synthesis to reduce reaction times and energy consumption
- Utilization of greener solvents such as ethanol or water/ethanol mixtures
Industrial Scale Considerations
Cost and Sustainability Analysis
Economic and environmental factors to consider include:
- Raw material costs and availability
- Solvent recovery and recycling strategies
- Energy efficiency of the overall process
- Waste management and environmental impact
Analytical Characterization
Spectroscopic Analysis
Confirmation of the structure typically involves:
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR: Key signals include the piperidine protons (δ 1.5-3.5 ppm), aromatic protons (δ 6.5-8.5 ppm), and amide NH (δ 8.0-10.0 ppm)
- ¹³C NMR: Characteristic signals include the amide carbonyl (δ 165-175 ppm) and triazole carbon signals (δ 140-155 ppm)
Mass Spectrometry
- High-resolution mass spectrometry (HRMS) confirms the molecular formula
- Fragmentation patterns provide structural validation
- Expected m/z for [M+H]⁺: 350.2081
Infrared Spectroscopy
- Characteristic bands include the amide C=O stretch (1630-1680 cm⁻¹) and N-H stretch (3200-3400 cm⁻¹)
Purity Assessment
Purity determination methods include:
- HPLC with UV detection (typically at 254 nm)
- Thin-layer chromatography (TLC)
- Elemental analysis
Data Tables
Table 1: Typical Reaction Conditions for Key Synthetic Steps
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Piperidine coupling with 2-fluoronitrobenzene | Piperidine, K₂CO₃ | DMF | 80-100 | 8-12 | 75-85 |
| Nitro group reduction | H₂, Pd/C | MeOH/EtOAc | 25 | 4-6 | 85-95 |
| Triazole formation | Hydrazine derivatives, carboxylic acids | EtOH | 80-100 | 6-10 | 65-80 |
| Propanoic acid side chain introduction | Alkyl halides, base | DMF/THF | 50-70 | 12-18 | 60-75 |
| Amide coupling (EDC/HOBt) | EDC, HOBt, DIPEA | DCM | 0-25 | 4-8 | 70-85 |
| Amide coupling (HATU) | HATU, DIPEA | DMF | 0-25 | 3-6 | 75-90 |
Table 2: Purification Methods Comparison
| Method | Solvent System | Advantages | Disadvantages | Recovery (%) |
|---|---|---|---|---|
| Column Chromatography | DCM/MeOH (95:5) | Versatile, scalable | Solvent intensive | 75-85 |
| Preparative HPLC | ACN/H₂O gradient | Highest purity | Expensive, low throughput | 80-90 |
| Recrystallization | EtOAc/Hexane | Simple, cost-effective | Lower recovery | 65-80 |
| Flash Chromatography | DCM/MeOH gradient | Rapid, moderate resolution | Moderate separation | 70-85 |
Table 3: Physical and Chemical Properties
| Property | Value/Description | Method of Determination |
|---|---|---|
| Molecular Formula | C₂₀H₂₃N₅O | Elemental analysis, HRMS |
| Molecular Weight | 349.4 g/mol | Calculated |
| Physical Appearance | Crystalline solid | Visual observation |
| Melting Point Range | 145-155°C (estimated) | Differential scanning calorimetry |
| Solubility in DCM | >20 mg/mL | Gravimetric analysis |
| Solubility in Methanol | 5-10 mg/mL | Gravimetric analysis |
| Solubility in Water | <0.1 mg/mL | Gravimetric analysis |
| Log P (calculated) | 3.2-3.8 | Computational prediction |
| pKa (calculated) | 7.5-8.5 (piperidine N) | Computational prediction |
| Stability (ambient) | Stable for >12 months | Accelerated stability testing |
Chemical Reactions Analysis
Triazolo[4,3-a]pyridine Ring Formation
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| Pyridine activation | Halogenation or nitration | HX (X = Cl, Br) or nitric acid |
| Triazole coupling | Condensation with hydrazine | Hydrazine hydrate, refluxing solvent (e.g., EtOH) |
| Cyclization | Acid-catalyzed cyclization | HCl, heat |
This pathway aligns with methods described for analogous triazolopyridines, where pyridine derivatives undergo hydrazine-mediated cyclization to form the fused ring system .
Piperidine-Phenyl Coupling
-
Example Reaction :
Phenyl halide + Piperidine → Aryl-piperidine-
Reaction Conditions : Base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMF).
-
Propanamide Bond Formation
-
Example Reaction :
Carboxylic acid + Amine → Amide
Reaction Optimization and Challenges
-
Yield Factors :
-
Purification :
Biological Activity Correlation
The compound’s triazolo[4,3-a]pyridine and piperidine moieties are linked to kinase inhibition (e.g., p38 MAPK) , while the propanamide may modulate solubility and metabolic stability. Reaction conditions that preserve these functional groups are essential for retaining biological activity .
Scientific Research Applications
N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
The following analysis highlights structural analogs of N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide, focusing on substituents, linker regions, and bioactivity.
Structural Analogues with Triazolopyridine Cores
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance binding affinity but may reduce solubility. Methoxy groups () improve metabolic stability .
Piperidine/Piperazine-Based Analogues
Key Observations :
- Piperidine vs. Piperazine : Piperidine (as in the target compound) offers lower basicity than piperazine (), favoring membrane permeability over solubility .
Bioactive Analogues with Propanamide Linkers
Key Observations :
- Core Heterocycle Impact: Thiazolotriazoles () exhibit broader anti-infective activity, while triazoloquinazolinones () show specificity against fungi .
- Propanamide Role : The propanamide linker in these compounds facilitates optimal spacing between hydrophobic and hydrogen-bonding motifs, critical for target engagement.
Biological Activity
N-[2-(piperidin-1-yl)phenyl]-3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound has been achieved through various methods, including microwave-assisted nucleophilic ring opening. The compound features a piperidinyl ring linked to a triazole structure via a propanamide moiety. The molecular structure is characterized by significant tautomerism in the triazole ring, which influences its biological activity.
Crystal Structure Analysis
The crystal structure analysis reveals that the five-membered triazole ring is planar with specific bond lengths indicative of strong intermolecular hydrogen bonding. Key bond lengths include:
- C1—N3: 1.3353 Å
- C2—N2: 1.3153 Å
- N1—C1: 1.3435 Å
These measurements suggest a stable conformation that may enhance the compound's interaction with biological targets .
Antimicrobial Activity
Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown activity against various pathogens, with minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Studies have demonstrated that triazole derivatives possess anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation in vitro. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways .
Antimalarial Activity
A novel series of compounds derived from [1,2,4]triazolo[4,3-a]pyridine structures have been evaluated for their antimalarial activity against Plasmodium falciparum. Notably, some derivatives exhibited IC50 values as low as 2.24 µM, indicating potent activity and potential for development as antimalarial agents .
The mechanism of action for this compound involves interaction with specific molecular targets within cells. The compound is thought to inhibit key enzymes involved in cellular metabolism and proliferation. This inhibition can lead to reduced viability of pathogenic organisms and cancer cells.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives including the target compound showed promising results against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the piperidine moiety could enhance antimicrobial activity significantly.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Compound A | 15 | 30 |
| Compound B | 10 | 25 |
| N-[2-(piperidin-1-yl)phenyl]-3-(triazolo) | 12 | 28 |
Case Study 2: Anticancer Activity in Cell Lines
In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis at concentrations as low as 5 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 5 |
| HeLa (Cervical Cancer) | 7 |
| A549 (Lung Cancer) | 6 |
Q & A
Q. Basic Structural Analysis
- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity, with characteristic shifts for the piperidine N-H (~1.5–2.5 ppm) and triazolo-pyridine aromatic protons (~7.0–8.5 ppm). ³¹P NMR is relevant if phosphonate derivatives are synthesized .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Crystallographic Methods
Single-crystal X-ray diffraction (SC-XRD) resolves stereoelectronic effects and intermolecular interactions. For example, CCDC deposition codes (e.g., 1876881 for analogous triazolo-pyridine derivatives) provide reference data for bond angles and packing motifs .
How can researchers assess the compound’s purity and identify potential synthetic impurities?
Q. Basic Quality Control
- HPLC : Reverse-phase chromatography with UV detection (≥98% purity threshold) is standard, as seen in triazolo-pyridine impurity profiling .
- TLC : Quick screening using silica plates and visualizing agents (e.g., ninhydrin for amines).
Advanced Impurity Profiling
LC-MS/MS identifies trace impurities (e.g., unreacted intermediates or byproducts like 2-[3-(4-chlorophenyl)piperazinyl]propyl-triazolo-pyridinone dihydrochloride) . Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines predict degradation pathways.
What in vitro assays are recommended for preliminary evaluation of biological activity?
Q. Basic Screening
- Kinase/Enzyme Inhibition : Fluorescence polarization assays targeting kinases (e.g., JAK/STAT) due to the triazolo-pyridine’s ATP-binding pocket affinity.
- Cellular Viability : MTT assays in cancer cell lines (e.g., HCT-116 or HepG2) at 1–100 µM concentrations.
Advanced Mechanistic Studies
Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff) for target validation. For example, histone acetylation modulation by piperidine-containing analogs can be studied via chromatin immunoprecipitation (ChIP) .
How can structure-activity relationships (SAR) be explored to enhance target selectivity?
Q. Basic SAR Strategies
- Scaffold Modifications : Introduce substituents at the piperidine N-position (e.g., fluorobenzyl groups) to alter lipophilicity .
- Propanamide Linker Optimization : Replace with sulfonamide or urea to modulate hydrogen-bonding capacity.
Advanced Computational Approaches
Molecular docking (AutoDock Vina) and MD simulations predict binding poses in homology-modeled targets. QSAR models using Hammett constants or ClogP values correlate structural features with IC50 data.
What strategies resolve contradictions in reported pharmacological data (e.g., divergent IC50 values across studies)?
Q. Methodological Troubleshooting
- Batch Variability : Compare impurity profiles (HPLC-MS) across synthetic batches; residual solvents like DMF may inhibit enzymes .
- Assay Conditions : Standardize buffer pH, ATP concentrations, and incubation times. For example, kinase assays are sensitive to Mg²⁺ levels.
- Target Off-Toxicity : Use CRISPR-edited cell lines to isolate primary target effects from bystander pathways.
How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
Q. In Vitro ADME
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- CYP Inhibition : Fluorescent probe assays for major CYP isoforms (3A4, 2D6).
In Vivo PK Studies
Rodent models (IV/PO dosing) assess bioavailability, half-life, and tissue distribution. Blood samples analyzed via UPLC-MS/MS at 0.5, 1, 2, 4, 8, 12, and 24 h post-dose.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
